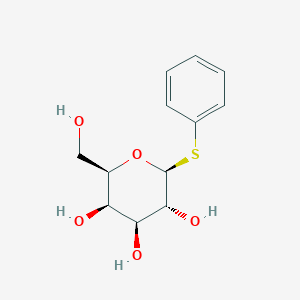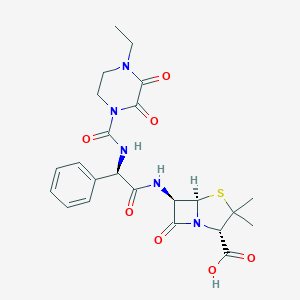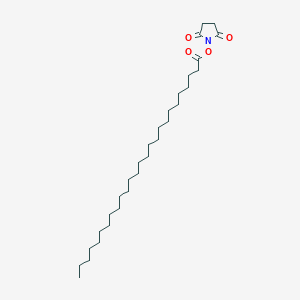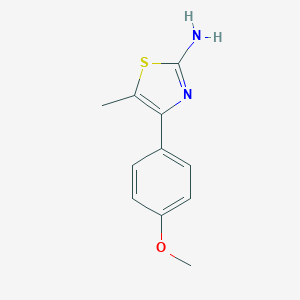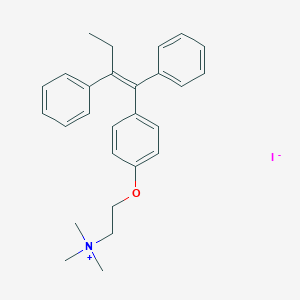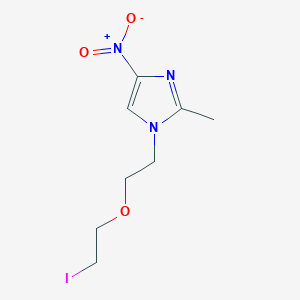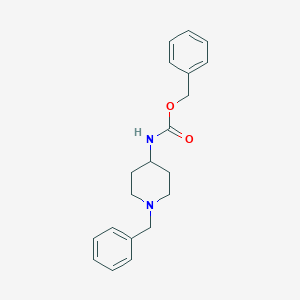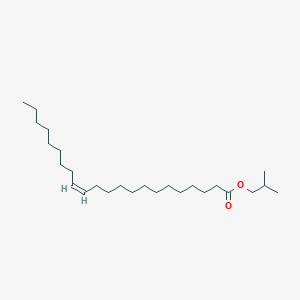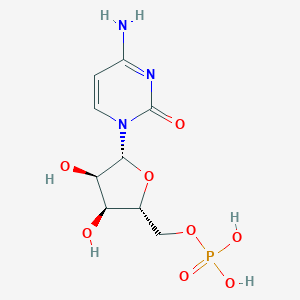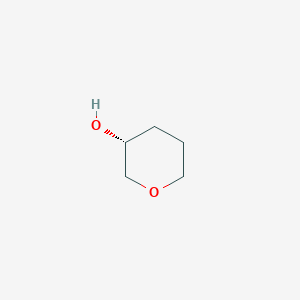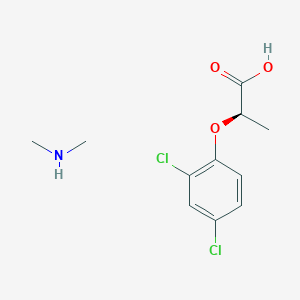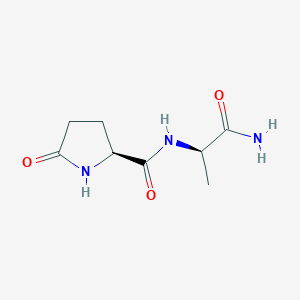
Pyroglutamylalanine amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroglutamylalanine amide (Pyr-Ala-NH2) is a cyclic dipeptide consisting of two amino acids, pyroglutamic acid and alanine, joined by an amide bond. Pyr-Ala-NH2 has been found to exhibit various biological activities, including antioxidant, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of Pyroglutamylalanine amide is not fully understood. However, studies have suggested that Pyroglutamylalanine amide may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemische Und Physiologische Effekte
Pyroglutamylalanine amide has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Pyroglutamylalanine amide can also inhibit the replication of viruses by interfering with viral entry, fusion, and replication. In addition, Pyroglutamylalanine amide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pyroglutamylalanine amide is its stability, which allows for long-term storage and use in experiments. Pyroglutamylalanine amide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of Pyroglutamylalanine amide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Pyroglutamylalanine amide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future studies could focus on optimizing the synthesis and purification methods of Pyroglutamylalanine amide to improve its solubility and stability.
Synthesemethoden
Pyroglutamylalanine amide can be synthesized by several methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The most common method is solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a solid support. The protected peptide is then cleaved from the support and deprotected to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Pyroglutamylalanine amide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Pyroglutamylalanine amide also has antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, Pyroglutamylalanine amide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Eigenschaften
CAS-Nummer |
100462-32-6 |
|---|---|
Produktname |
Pyroglutamylalanine amide |
Molekularformel |
C8H13N3O3 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-4(7(9)13)10-8(14)5-2-3-6(12)11-5/h4-5H,2-3H2,1H3,(H2,9,13)(H,10,14)(H,11,12)/t4-,5+/m1/s1 |
InChI-Schlüssel |
CLNSLBYOSNFAOC-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCC(=O)N1 |
SMILES |
CC(C(=O)N)NC(=O)C1CCC(=O)N1 |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C1CCC(=O)N1 |
Synonyme |
L-pyroglutamyl-D-alanine amide pyroglutamylalanine amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






